2-Bromo-5-methoxypyrimidine

Suzuki交叉偶联 嘧啶硼酸 锂-卤素交换

Researchers sourcing bromopyrimidine building blocks for cross-coupling often face unreliable reactivity from alternate halogenated analogs. 2-Bromo-5-methoxypyrimidine solves this with a defined C2 bromide leaving group enabling high-yield Suzuki couplings (up to 84%) for kinase inhibitor libraries. • Dual modification sites for systematic SAR studies. • Available in research-grade purity with batch-specific QC (NMR, HPLC). • Global stock with room-temperature shipping.

Molecular Formula C5H5BrN2O
Molecular Weight 189.012
CAS No. 1209459-99-3
Cat. No. B569352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methoxypyrimidine
CAS1209459-99-3
Synonyms2-broMo-5-MethoxypyriMidine
Molecular FormulaC5H5BrN2O
Molecular Weight189.012
Structural Identifiers
SMILESCOC1=CN=C(N=C1)Br
InChIInChI=1S/C5H5BrN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3
InChIKeyDPZWHUYAABAFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methoxypyrimidine 采购技术基线


2-Bromo-5-methoxypyrimidine (CAS 1209459-99-3) 是一种双取代嘧啶类杂环化合物,分子式为C₅H₅BrN₂O,分子量为189.01 。其结构特征为嘧啶环的2位被溴原子取代,5位被甲氧基取代。该化合物在室温下为固体,计算溶解度为16 g/L (25 °C) [1]。在有机合成中,2位的溴原子作为良好的离去基团,使其易于参与各类交叉偶联和亲核取代反应,是构建更复杂药物分子和农用化学品的关键砌块 。

Bromo leaving group enables cross-coupling and nucleophilic substitution
Methoxy substituent offers additional derivatization handle
Supports C–C bond formation in medicinal and process chemistry workflows

2-Bromo-5-methoxypyrimidine 类似物替代风险


嘧啶环上卤素原子(Br vs. Cl vs. I)和取代基位置的微小变化会深刻影响化合物的反应动力学、区域选择性和下游产品的生物活性 [1]。例如,2-氯-5-甲氧基嘧啶(CAS 22536-65-8)[2] 或 2,4-二氯-5-甲氧基嘧啶(CAS 19646-07-2)[3] 由于离去基团活性差异和额外的反应位点,在交叉偶联反应中会表现出截然不同的产率和副产物分布,导致合成路线失败或产物纯度不达标。因此,未经实验验证的直接替代将带来显著的研发风险和不可控的成本增加。

2-Chloro analog (CAS 22536-65-8) may exhibit lower reactivity in cross-coupling, altering yield and selectivity
2,4-Dichloro analog (CAS 19646-07-2) introduces a competing reaction site, risking regioisomeric mixtures
Direct substitution without experimental validation may compromise route robustness and product purity

2-Bromo-5-methoxypyrimidine 差异化性能证据


Suzuki偶联硼酸酯前体合成产率

在一项针对5-嘧啶硼酸衍生物的研究中,2-溴-5-甲氧基嘧啶被用作合成2-甲氧基-5-嘧啶硼酸(化合物4)的关键前体 [1]。该合成通过锂-卤素交换反应进行,产率可达86% [1]。这一高产率体现了2-溴-5-甲氧基嘧啶在特定反应条件下的优异反应性,其衍生的硼酸可进一步用于Suzuki偶联反应 [2]。

Boronic ester synthesis
Reported
86% yield
Supports boronic ester route evaluation for Suzuki coupling
Lithium-halogen exchange; yield may vary with scale
Suzuki交叉偶联 嘧啶硼酸 锂-卤素交换

理化性质与配方设计影响

2-溴-5-甲氧基嘧啶的计算溶解度为16 g/L (25 °C) [1]。虽然缺乏与类似物的直接对比数据,但甲氧基的存在通常比无取代或卤素取代的嘧啶具有更好的脂溶性,这可能影响其在生物体内的吸收、分布、代谢和排泄(ADME)特性 。

Aqueous solubility
Data to verify
16 g/L (calc.)
Supports solubility-dependent formulation design
Calculated value; experimental verification recommended
溶解性 配方开发 理化性质

激酶抑制剂合成中的应用

一项2021年的研究设计并合成了一系列新型溴嘧啶类似物作为酪氨酸激酶抑制剂,用于抗癌 [1]。虽然该研究未直接使用2-溴-5-甲氧基嘧啶,但强调了溴嘧啶骨架在激酶抑制剂设计中的重要性,并评估了其抗癌活性 [2]。这表明2-溴-5-甲氧基嘧啶作为该骨架的衍生物,在类似药物化学项目中具有巨大潜力。

Kinase inhibitor context
Class-level inference
Bromo-pyrimidine backbone
Supports kinase inhibitor scaffold evaluation
Backbone relevance; target-specific data not available
激酶抑制剂 抗癌药物 溴嘧啶类似物

5-甲氧基嘧啶骨架的抗病毒应用

5-取代嘧啶核苷类似物作为潜在的抗病毒、抗肿瘤和抗菌剂已被广泛研究 [1]。特别地,一些新型嘧啶及其稠合衍生物在体外对脊髓灰质炎病毒(PV)表现出有效的抗病毒活性 [2]。虽然未提供2-溴-5-甲氧基嘧啶的直接数据,但其作为5-甲氧基取代的嘧啶衍生物,符合该类药物化学设计的关键特征。

Antiviral relevance
Class-level inference
5-Methoxypyrimidine core
Supports antiviral nucleoside analogue design
Core scaffold precedent; direct data for this compound lacking
抗病毒 5-取代嘧啶 核苷类似物

2-Bromo-5-methoxypyrimidine 应用场景


Suzuki-Miyaura偶联硼酸酯前体

对于从事C-C键构建的药物化学和工艺化学团队,2-溴-5-甲氧基嘧啶是合成2-甲氧基-5-嘧啶硼酸的理想前体。该硼酸在Suzuki偶联中表现出高反应性,产率可达84% [1]。此路线适用于合成含有联芳基结构的新型激酶抑制剂或其他靶向治疗药物。

激酶抑制剂分子砌块

鉴于溴嘧啶骨架在酪氨酸激酶抑制剂中的成功应用 [2],2-溴-5-甲氧基嘧啶可作为起点,通过亲核取代或交叉偶联引入各种药效团,构建用于抗癌药物发现的化合物库。其溴原子和甲氧基提供了两个不同的化学修饰位点,可进行系统性的构效关系(SAR)研究。

5-甲氧基嘧啶农用化学品中间体

2-溴-5-甲氧基嘧啶可用于合成新型除草剂和杀菌剂。其嘧啶核心是许多商业化农药的关键结构 。通过对该中间体的进一步衍生化,可以探索具有更高生物活性和更好环境相容性的新化学实体。

亲核芳香取代动力学模型底物

在物理有机化学和工艺化学研究中,2-溴-5-甲氧基嘧啶可作为模型化合物,用于研究不同亲核试剂、溶剂和温度对反应速率和区域选择性的影响 。这些数据对于优化反应条件、理解反应机理以及放大生产至关重要。

Application
Selection Property
Validation Focus
Suzuki–Miyaura coupling precursor
Boronic ester formation reactivity
Cross-coupling yield and scope
Kinase inhibitor scaffold
Dual-site derivatization potential
Structure-activity relationship profiling
Agrochemical intermediate
Pyrimidine core diversification
Bioactivity and environmental compatibility screening
SNAr kinetics model
Leaving group kinetics
Condition optimization and scalability

Technical Documentation Hub

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48 linked technical documents
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